molecular formula C5H2BrIN2O2 B1371635 2-Bromo-3-iodo-5-nitropyridine CAS No. 25391-61-1

2-Bromo-3-iodo-5-nitropyridine

Cat. No.: B1371635
CAS No.: 25391-61-1
M. Wt: 328.89 g/mol
InChI Key: MWNBICGZLNMEBT-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-5-nitropyridine is a chemical compound belonging to the class of pyridines. It has the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol. This compound is characterized by the presence of bromine, iodine, and nitro groups attached to a pyridine ring, making it a versatile candidate for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-5-nitropyridine typically involves halogenation and nitration reactions. One common method includes the bromination of 3-iodopyridine followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high yield and purity by optimizing reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted pyridines depending on the substituent introduced.

    Reduction: 2-Bromo-3-iodo-5-aminopyridine.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-3-iodo-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-iodo-3-nitropyridine: Similar structure but different position of the nitro group.

    2-Bromo-5-chloro-3-nitropyridine: Chlorine instead of iodine.

    3-Bromo-5-nitropyridine: Lacks the iodine atom.

    5-Bromo-2-methoxy-3-nitropyridine: Methoxy group instead of iodine.

Uniqueness

2-Bromo-3-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms along with a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-bromo-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNBICGZLNMEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670110
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-61-1
Record name 2-Bromo-3-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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